N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound with the molecular formula C22H14F3NO It is known for its unique structural features, which include a trifluoromethyl group and a phenylethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Phenylethynyl Intermediate: The initial step involves the synthesis of the phenylethynyl intermediate through a Sonogashira coupling reaction. This reaction uses a palladium catalyst and copper co-catalyst to couple an aryl halide with a terminal alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable base.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This typically involves the reaction of the phenylethynyl intermediate with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenylethynyl derivatives.
Scientific Research Applications
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
- N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)aniline
Uniqueness
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of a trifluoromethyl group and a phenylethynyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO/c23-22(24,25)19-8-4-7-18(15-19)21(27)26-20-13-11-17(12-14-20)10-9-16-5-2-1-3-6-16/h1-8,11-15H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJKTHWDWOADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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